Cas no 66165-33-1 (4-(3-aminopropyl)aminobutanoic acid)

4-(3-aminopropyl)aminobutanoic acid 化学的及び物理的性質
名前と識別子
-
- isoputreanine
- 4-(3-aminopropylamino)butanoic acid
- 4-(3-aminopropyl)aminobutanoic acid
- 4-((3-aminopropyl)amino)-Butanoate
- N-(4-carboxybutyl)-1,3-propanediamine
- 4-((3-aminopropyl)amino)-Butanoic acid
- 66165-33-1
- N-(4-carboxybutyl)-1,3-diaminopropane
- N-(3-aminopropyl)-4-aminobutanoate
- CHEBI:165866
- N-(3-aminopropyl)-4-aminobutyrate
- SCHEMBL11439892
- N-(3-aminopropyl)-4-aminobutanoic acid
- AKOS011558576
- N-(3-aminopropyl)-4-aminobutyric acid
- DTXSID30216354
- Butanoic acid, 4-((3-aminopropyl)amino)-
- starbld0041603
- 4-((3-aminopropyl)amino)butanoic acid
- EN300-191665
- CS-0346048
- 4-[(3-AMINOPROPYL)AMINO]BUTANOIC ACID
-
- インチ: InChI=1S/C7H16N2O2/c8-4-2-6-9-5-1-3-7(10)11/h9H,1-6,8H2,(H,10,11)
- InChIKey: JUBNBYBUFCFLHB-UHFFFAOYSA-N
- SMILES: C(CC(=O)O)CNCCCN
計算された属性
- 精确分子量: 160.12128
- 同位素质量: 160.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 7
- 複雑さ: 107
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -3.2
- トポロジー分子極性表面積: 75.4Ų
じっけんとくせい
- PSA: 75.35
4-(3-aminopropyl)aminobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191665-0.5g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 0.5g |
$754.0 | 2023-09-17 | ||
Enamine | EN300-191665-0.25g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 0.25g |
$723.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-1g |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 1g |
¥14126.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-2.5g |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 2.5g |
¥27698.00 | 2024-05-04 | |
Enamine | EN300-191665-1g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 1g |
$785.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-500mg |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 500mg |
¥13572.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-50mg |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 50mg |
¥11880.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416718-100mg |
4-((3-Aminopropyl)amino)butanoic acid |
66165-33-1 | 98% | 100mg |
¥12434.00 | 2024-05-04 | |
Enamine | EN300-191665-5.0g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 5.0g |
$2277.0 | 2023-02-16 | ||
Enamine | EN300-191665-1.0g |
4-[(3-aminopropyl)amino]butanoic acid |
66165-33-1 | 1g |
$0.0 | 2023-06-08 |
4-(3-aminopropyl)aminobutanoic acid 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
4-(3-aminopropyl)aminobutanoic acidに関する追加情報
4-(3-Aminopropyl)aminobutanoic Acid (CAS No. 66165-33-1): Properties, Applications, and Market Insights
4-(3-Aminopropyl)aminobutanoic acid (CAS No. 66165-33-1) is a specialized organic compound with a unique molecular structure that combines amino and carboxyl functional groups. This bifunctional molecule has garnered significant attention in pharmaceutical research, biochemical applications, and material science due to its versatile properties. The compound's systematic name reflects its structural features: a butanoic acid backbone with an aminopropyl substitution at the 4-position.
From a chemical perspective, 4-(3-aminopropyl)aminobutanoic acid exhibits interesting properties that make it valuable for various applications. The molecule contains both primary and secondary amine groups along with a carboxylic acid functionality, creating multiple sites for chemical modification. This polyfunctionality allows the compound to serve as a building block in organic synthesis, particularly in the development of more complex molecular architectures. Researchers have explored its potential in creating novel pharmaceutical intermediates, where its amino acid-like structure offers advantages in drug design and delivery systems.
The synthesis of 4-(3-aminopropyl)aminobutanoic acid typically involves multi-step organic reactions that carefully control the introduction of nitrogen functionalities. Modern synthetic approaches emphasize green chemistry principles, aiming to improve yield while minimizing environmental impact - a topic of growing importance in chemical research. Analytical characterization of this compound includes techniques such as NMR spectroscopy, mass spectrometry, and HPLC, which confirm its purity and structural integrity for research applications.
In biochemical applications, CAS 66165-33-1 has shown promise as a modifier for biomolecules. Its ability to bridge different molecular components makes it useful in conjugation chemistry, particularly in the development of diagnostic reagents and research tools. The compound's water solubility and biocompatibility profile have led to investigations in biomedical engineering, where it may serve as a linker molecule in tissue engineering scaffolds or drug delivery platforms.
The pharmaceutical industry has shown particular interest in 4-(3-aminopropyl)aminobutanoic acid derivatives as potential pharmacophores. Researchers are exploring its incorporation into novel drug candidates that target neurological pathways, given the structural similarity to certain neurotransmitter precursors. While not a drug itself, this compound's derivatives are being studied for their potential in addressing current healthcare challenges, including the development of new therapeutic agents for neurological conditions - a hot topic in medicinal chemistry research.
Material science applications of 4-(3-aminopropyl)aminobutanoic acid include its use as a monomer or cross-linking agent in polymer chemistry. The compound's ability to form stable amide bonds makes it valuable for creating specialized polyamides with tailored properties. These materials find applications in advanced filtration systems, specialty coatings, and other high-performance materials where controlled chemical functionality is required.
From a commercial perspective, the market for 4-(3-aminopropyl)aminobutanoic acid has seen steady growth, driven by increasing research activities in pharmaceutical and biotechnology sectors. Suppliers typically offer this compound in various purity grades, from technical grade for industrial applications to high-purity versions for research purposes. Current trends show growing demand for custom-synthesized derivatives of this compound, reflecting the pharmaceutical industry's need for specialized building blocks in drug discovery programs.
Quality control aspects of CAS 66165-33-1 production are critical, particularly for research-grade material. Reputable manufacturers implement rigorous analytical protocols to ensure batch-to-batch consistency, including comprehensive spectroscopic analysis and purity verification. Storage recommendations typically suggest cool, dry conditions in airtight containers to maintain stability over extended periods.
Environmental and safety considerations for handling 4-(3-aminopropyl)aminobutanoic acid follow standard laboratory practices for amino acid derivatives. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended when working with the compound in powder form. The biodegradability profile of this compound makes it an environmentally favorable choice compared to some synthetic alternatives, aligning with current sustainability trends in chemical research and development.
Recent scientific literature highlights innovative applications of 4-(3-aminopropyl)aminobutanoic acid in emerging technologies. These include its use in the development of smart materials that respond to environmental stimuli, as well as in nanotechnology applications where its bifunctional nature enables precise molecular assembly. Such cutting-edge applications demonstrate the compound's versatility and potential to contribute to advancements in multiple scientific disciplines.
For researchers sourcing 4-(3-aminopropyl)aminobutanoic acid, important considerations include supplier reliability, certificate of analysis availability, and technical support capabilities. The compound's pricing structure typically reflects purity level, packaging size, and additional services such as custom synthesis or analytical support. Current market analysis suggests that demand for this specialty chemical will continue to grow, particularly in regions with strong pharmaceutical and biotechnology sectors.
Future research directions for CAS 66165-33-1 and its derivatives may explore its potential in drug delivery systems, where its structural features could enable targeted release mechanisms. Additional investigations might examine its role in creating bio-based polymers as sustainable alternatives to petroleum-derived materials. These potential applications align well with current research priorities in green chemistry and sustainable material development.
In summary, 4-(3-aminopropyl)aminobutanoic acid represents an important building block in modern chemical research and industrial applications. Its unique combination of functional groups, synthetic versatility, and biocompatibility make it valuable across multiple disciplines. As research continues to uncover new applications for this compound, its significance in scientific and industrial contexts is likely to increase, particularly in fields addressing current global challenges in healthcare and sustainable technology development.
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